REACTION_CXSMILES
|
[CH:1]([NH:4][CH:5]([CH3:7])[CH3:6])([CH3:3])[CH3:2].[Li:8]CCCC.[N+:13](/[CH:16]=[CH:17]/[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)([O-])=O.[CH2:24]1[CH2:28][O:27][CH2:26][CH2:25]1>>[Li+:8].[CH3:2][CH:1]([N-:4][CH:5]([CH3:7])[CH3:6])[CH3:3].[C:18]1([CH:17]2[C:25]3([CH2:24][CH2:28][NH:4][CH2:1][CH2:2]3)[C:26](=[O:27])[NH:13][CH2:16]2)[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:4.5|
|
Name
|
|
Quantity
|
1.37 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
8.5 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
1-benzyl-piperidine 4-ethyl carboxylate
|
Quantity
|
3.05 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.93 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])\C=C\C1=CC=CC=C1
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
This solution was then cooled to −60° C.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
to warm up to room temperature over 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
quenched with ammonium chloride (saturated, 40 mL)
|
Type
|
EXTRACTION
|
Details
|
the product extracted with ethyl acetate (2×40 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were then washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography on silica gel eluting with DCM:MeOH (9:1)
|
Name
|
|
Type
|
product
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 14 mmol |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1CNC(C12CCNCC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |